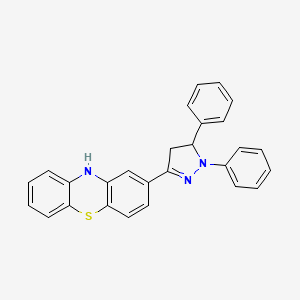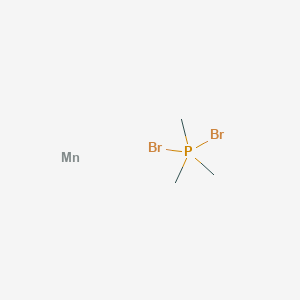
Dibromo(trimethyl)-lambda5-phosphane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromo(trimethyl)-lambda5-phosphane;manganese is a complex organophosphorus compound that features a manganese center coordinated to a dibromo(trimethyl)-lambda5-phosphane ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibromo(trimethyl)-lambda5-phosphane;manganese typically involves the reaction of manganese precursors with dibromo(trimethyl)-lambda5-phosphane under controlled conditions. One common method is the direct reaction of manganese halides with dibromo(trimethyl)-lambda5-phosphane in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromo(trimethyl)-lambda5-phosphane;manganese undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state manganese complexes.
Substitution: Ligand substitution reactions can occur, where the dibromo(trimethyl)-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or additional ligands like phosphines or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while reduction can produce manganese hydrides or lower oxidation state complexes.
Applications De Recherche Scientifique
Chemistry
In chemistry, dibromo(trimethyl)-lambda5-phosphane;manganese is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of metal-based drugs. Its ability to interact with biological molecules makes it a candidate for therapeutic agents targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, separation, and catalysis.
Mécanisme D'action
The mechanism of action of dibromo(trimethyl)-lambda5-phosphane;manganese involves its interaction with molecular targets through coordination chemistry. The manganese center can undergo redox reactions, facilitating electron transfer processes. The dibromo(trimethyl)-lambda5-phosphane ligand stabilizes the metal center and modulates its reactivity. Pathways involved include oxidative addition, reductive elimination, and ligand exchange.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibromo(trimethyl)-lambda5-phosphane;iron
- Dibromo(trimethyl)-lambda5-phosphane;cobalt
- Dibromo(trimethyl)-lambda5-phosphane;nickel
Uniqueness
Compared to similar compounds, dibromo(trimethyl)-lambda5-phosphane;manganese exhibits distinct reactivity due to the unique electronic properties of manganese. Its ability to participate in a wide range of redox reactions and form stable complexes with various ligands sets it apart from its iron, cobalt, and nickel counterparts.
Propriétés
Numéro CAS |
85883-29-0 |
|---|---|
Formule moléculaire |
C3H9Br2MnP |
Poids moléculaire |
290.82 g/mol |
Nom IUPAC |
dibromo(trimethyl)-λ5-phosphane;manganese |
InChI |
InChI=1S/C3H9Br2P.Mn/c1-6(2,3,4)5;/h1-3H3; |
Clé InChI |
FKUZUBQNSYXROD-UHFFFAOYSA-N |
SMILES canonique |
CP(C)(C)(Br)Br.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


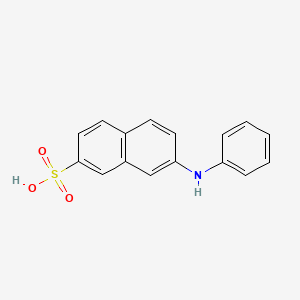
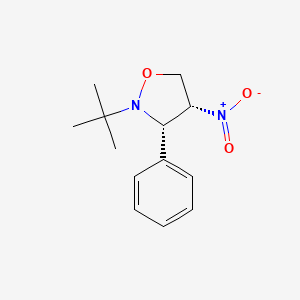
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-6-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14424336.png)

![1-{1-[([1,1'-Biphenyl]-4-yl)oxy]-3,3-dimethylbut-1-en-1-yl}-1H-1,2,4-triazole](/img/structure/B14424345.png)


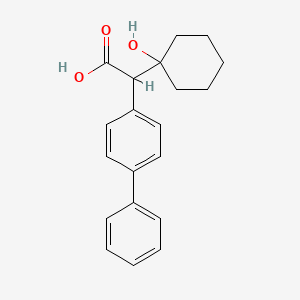
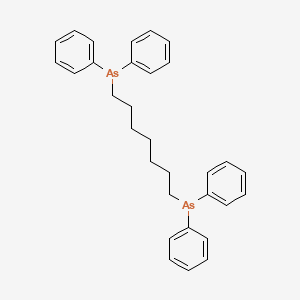

![2,6-Difluoro-N-[(2,3,4,5-tetrachlorophenyl)carbamoyl]benzamide](/img/structure/B14424396.png)
![1,5-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14424414.png)
